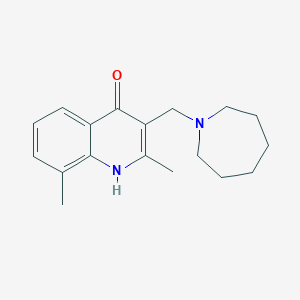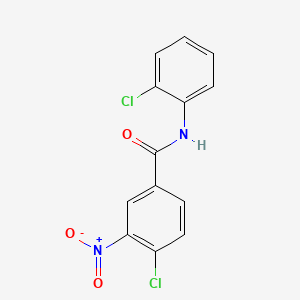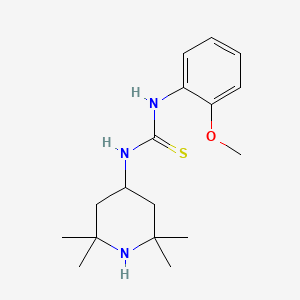
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to act as a free radical scavenger and antioxidant, making it a promising candidate for use in various research fields.
作用機序
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its effects through its ability to scavenge free radicals and reduce oxidative stress. Free radicals are unstable molecules that can cause damage to cells and tissues, leading to various diseases and conditions. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea acts as a free radical scavenger by donating an electron to the free radical, stabilizing it and preventing it from causing damage.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and metastasis of cancer cells. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions that involve oxidative stress. However, one limitation of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One direction is to further study its potential applications in neuroprotection, cardiovascular disease, and cancer. Another direction is to investigate its potential use as a therapeutic agent in humans, including its safety and efficacy at different doses. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its effects on various biochemical and physiological processes.
合成法
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-piperidone, followed by the reaction of the resulting product with thiourea. Another method involves the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, followed by the reaction of the resulting product with thiourea.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension. In cancer, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the growth and metastasis of various types of cancer cells.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-16(2)10-12(11-17(3,4)20-16)18-15(22)19-13-8-6-7-9-14(13)21-5/h6-9,12,20H,10-11H2,1-5H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPFMJURVPPIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

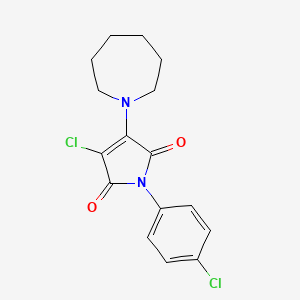
![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)
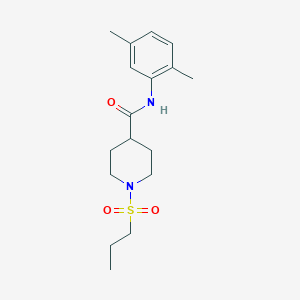
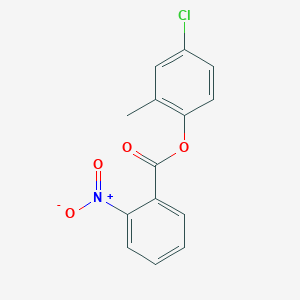

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
amino]acetamide](/img/structure/B5594711.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)
![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
